molecular formula C14H10N2O4S B11046668 methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B11046668
M. Wt: 302.31 g/mol
InChI Key: MKLYDAQFEDYPLD-UHFFFAOYSA-N
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Description

Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves the nitration of a benzothiophene derivative followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification step involves the reaction of the nitro-substituted benzothiophene with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and esterification processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

    Reduction: Methyl 6-amino-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrole ring.

Scientific Research Applications

Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-nitro-3-(1H-pyrrol-1-yl)-2H-chromen-2-one: Another heterocyclic compound with a similar structure but different core.

    Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate: Similar structure with a benzofuran core instead of benzothiophene.

Uniqueness

Methyl 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

methyl 6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C14H10N2O4S/c1-20-14(17)13-12(15-6-2-3-7-15)10-5-4-9(16(18)19)8-11(10)21-13/h2-8H,1H3

InChI Key

MKLYDAQFEDYPLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N3C=CC=C3

Origin of Product

United States

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